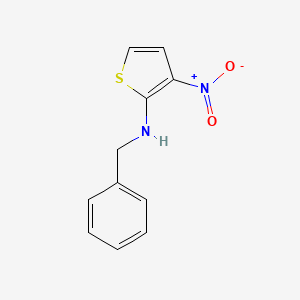

N-benzyl-3-nitrothiophen-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

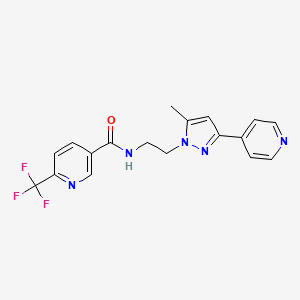

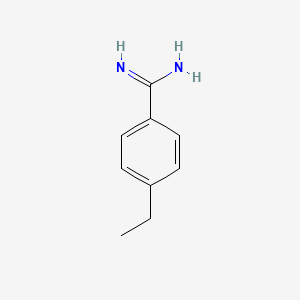

“N-benzyl-3-nitrothiophen-2-amine” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . It is a derivative of 3-nitrothiophen-2-amine, which is a sulfur-containing heterocycle .

Synthesis Analysis

The synthesis of “N-benzyl-3-nitrothiophen-2-amine” involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol in the presence of K2CO3 in refluxing ethanol . This transformation generates two C–C bonds in a single operation and presumably proceeds through a reaction sequence comprising 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination steps .Molecular Structure Analysis

The structure of “N-benzyl-3-nitrothiophen-2-amine” was deduced from one- and two-dimensional NMR spectroscopic, microanalytical, and mass spectral data .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “N-benzyl-3-nitrothiophen-2-amine” generates two C–C bonds in a single operation and presumably proceeds through a reaction sequence comprising 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination steps .Scientific Research Applications

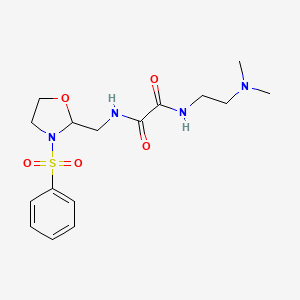

Nonlinear Optics

“N-benzyl-3-nitrothiophen-2-amine” (NB3N) has been found to have significant applications in the field of nonlinear optics . It has been used to develop second-order non-centrosymmetric nonlinear optical (NLO) single crystals . The second harmonic generation (SHG) efficiency of the NB3N material is about 2.5 times greater than that of the KDP material .

Optics and Optoelectronics

NB3N has wide application areas in optics and optoelectronics . Its high transmittance (79%) and cut-off wavelength of 244 nm express its purity, crystalline nature, and optical behavior .

Light Processing

The compound’s properties make it suitable for light processing applications . Its high transmittance and nonlinear optical behavior contribute to its effectiveness in this field .

Laser Switching

NB3N’s properties have also made it a candidate for use in laser switching . Its high SHG efficiency and good crystalline nature make it suitable for this application .

Pharmaceuticals

NB3N has potential applications in the pharmaceutical industry . However, more research is needed to fully understand and utilize its properties in this field .

Color Displays

Due to its optical properties, NB3N could be used in color displays . Its high transmittance and nonlinear optical behavior could contribute to the development of more efficient and vibrant displays .

Future Directions

properties

IUPAC Name |

N-benzyl-3-nitrothiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-13(15)10-6-7-16-11(10)12-8-9-4-2-1-3-5-9/h1-7,12H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIWMLUJLWMJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-nitrothiophen-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)

![2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2915959.png)

![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)

![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)